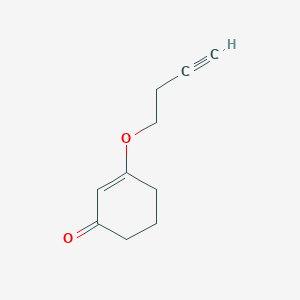
3-But-3-ynoxycyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Elbanizine is an investigational antihistamine compound that has shown potential in treating allergic asthma. It is known for its antiallergic, antiasthmatic, antihistaminic, and spasmolytic activities . Unlike other antihistamines, Elbanizine does not cause drowsiness and can be administered through inhalation or intravenous application .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Elbanizine involves several steps:
- The reaction of 3-acetyl-6-methyl-3,4-dihydro-2H-pyran-2,4-dione with ammonia produces 2,6-dimethylpyridin-4-ol.
- This intermediate is then nitrated using a mixture of nitric acid and sulfuric acid, followed by treatment with thionyl chloride to yield 4-chloro-2,6-dimethyl-3-nitropyridine.
- The final step involves the condensation of this compound with thiomorpholine to produce Elbanizine .
Industrial Production Methods: Industrial production of Elbanizine would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process would involve precise control of reaction conditions and purification steps to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Elbanizine undergoes various chemical reactions, including:
Oxidation: The nitro group in Elbanizine can be reduced to an amine group under specific conditions.
Substitution: The chloro group in the intermediate can be substituted with other nucleophiles to produce different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used under basic conditions.
Major Products:
Reduction: Produces amine derivatives of Elbanizine.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Elbanizine has several scientific research applications:
Chemistry: Used as a model compound to study antihistaminic activity and structure-activity relationships.
Biology: Investigated for its effects on histamine release and allergic reactions in animal models.
Medicine: Potential therapeutic agent for treating allergic asthma and other allergic conditions.
Industry: Could be developed into a non-sedative antihistamine for commercial use
Mechanism of Action
Elbanizine exerts its effects by inhibiting the release of histamine and bradykinin from mast cells. It has an IC50 value of 0.26 μM for histamine release inhibition . The compound also inhibits the IgE-mediated passive cutaneous anaphylaxis reaction, demonstrating its antiallergic and antiasthmatic properties .
Comparison with Similar Compounds
- Terfenadine
- Astemizole
Comparison: Elbanizine is unique in that it does not cause drowsiness and can be administered through inhalation or intravenous application, unlike terfenadine and astemizole, which are typically administered orally . Additionally, Elbanizine’s water solubility provides an advantage in terms of administration and absorption .
Properties
CAS No. |
118824-34-3 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
3-but-3-ynoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C10H12O2/c1-2-3-7-12-10-6-4-5-9(11)8-10/h1,8H,3-7H2 |
InChI Key |
XHANRPLXJVTJPZ-UHFFFAOYSA-N |
SMILES |
C#CCCOC1=CC(=O)CCC1 |
Canonical SMILES |
C#CCCOC1=CC(=O)CCC1 |
Synonyms |
2-Cyclohexen-1-one,3-(3-butynyloxy)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


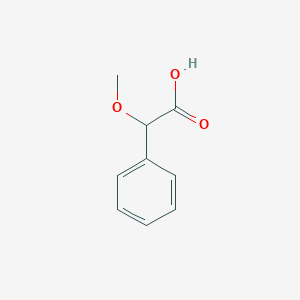
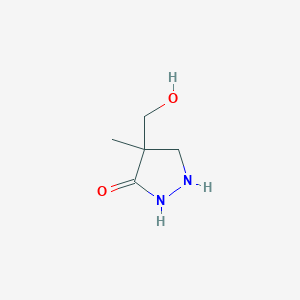
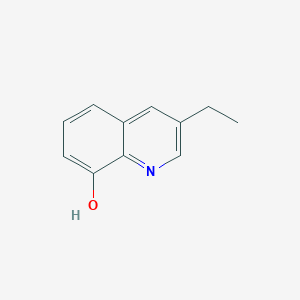
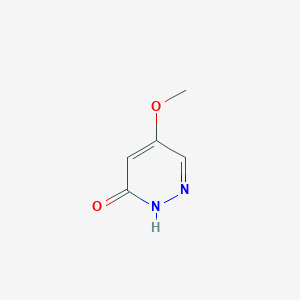
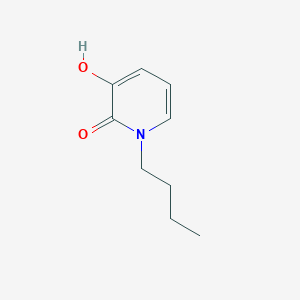
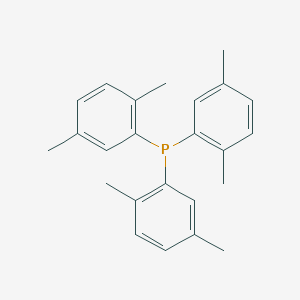
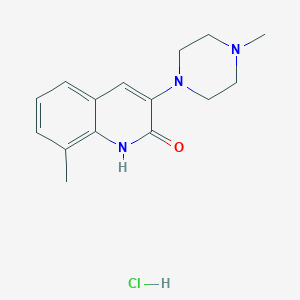
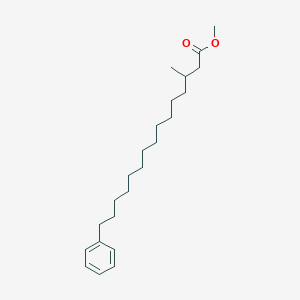
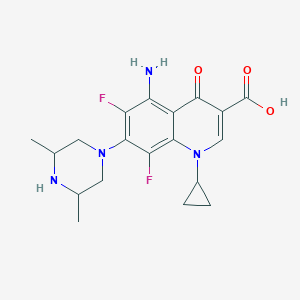
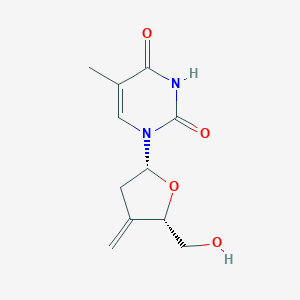
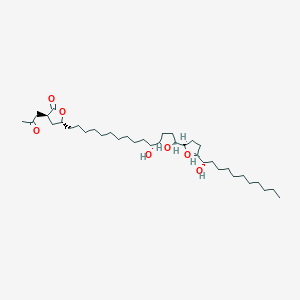
![7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one](/img/structure/B39569.png)
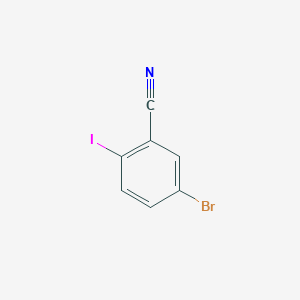
![(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B39575.png)
